molecular formula C16H18N6 B3828636 2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine

2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine

Cat. No.: B3828636
M. Wt: 294.35 g/mol
InChI Key: JSPNEXRPNPQNHZ-UHFFFAOYSA-N
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Description

2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine is a complex heterocyclic compound that features a pyrimidine ring fused with a pyrido[2,3-d]pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,4,5-trimethylpyridine with appropriate pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium ethoxide to facilitate the cyclization and condensation processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Thieno[2,3-b]pyridine derivatives: These compounds have a fused thiophene ring and are used in similar applications.

Uniqueness

2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine is unique due to its specific substitution pattern and the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6/c1-7-6-12(14-9(3)19-10(4)20-15(14)17)22-16-13(7)8(2)18-11(5)21-16/h6H,1-5H3,(H2,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPNEXRPNPQNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NC(=C12)C)C)C3=C(N=C(N=C3N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine
Reactant of Route 2
2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine
Reactant of Route 3
2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine
Reactant of Route 4
2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine
Reactant of Route 5
2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine

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